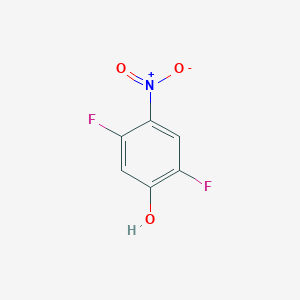

2,5-Difluoro-4-nitrophenol

描述

属性

IUPAC Name |

2,5-difluoro-4-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F2NO3/c7-3-2-6(10)4(8)1-5(3)9(11)12/h1-2,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOQWWNJQZLYLMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)O)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40382110 | |

| Record name | 2,5-difluoro-4-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40382110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120103-18-6 | |

| Record name | 2,5-difluoro-4-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40382110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-Difluoro-4-nitrophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,5-Difluoro-4-nitrophenol: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 120103-18-6

This technical guide provides a comprehensive overview of 2,5-Difluoro-4-nitrophenol, a key building block in medicinal chemistry and material science. This document details its chemical and physical properties, provides an illustrative synthesis protocol, and discusses its potential applications, particularly in the realm of drug discovery and agrochemical development.

Core Properties and Data

This compound is a substituted aromatic compound characterized by the presence of two fluorine atoms and a nitro group attached to a phenol backbone. These functional groups impart unique electronic properties, influencing its reactivity and potential biological activity.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 120103-18-6 | [2] |

| Molecular Formula | C₆H₃F₂NO₃ | [2] |

| Molecular Weight | 175.09 g/mol | [2] |

| Appearance | Solid | |

| Purity | ≥98% (typical) | [2] |

Table 2: Hazard and Safety Information

| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral (Category 3) | Danger | H301: Toxic if swallowed |

Note: This information is based on available safety data for similar compounds and may not be exhaustive. A comprehensive risk assessment should be conducted before handling.

Synthesis Methodology

Experimental Protocol: Illustrative Synthesis of a Difluoronitrophenol Derivative

Materials:

-

2,5-Difluorophenol

-

Nitric Acid (concentrated)

-

Sulfuric Acid (concentrated)

-

Dichloromethane (or other suitable solvent)

-

Ice

-

Sodium Bicarbonate solution (saturated)

-

Brine

-

Anhydrous Magnesium Sulfate

Procedure:

-

Reaction Setup: In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,5-difluorophenol in a suitable solvent like dichloromethane and cool the mixture in an ice bath to 0-5 °C.

-

Nitration: Slowly add a pre-cooled mixture of concentrated nitric acid and sulfuric acid dropwise to the stirred solution, maintaining the temperature below 10 °C.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, carefully pour the reaction mixture over crushed ice.

-

Extraction: Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by a suitable method such as column chromatography or recrystallization to obtain this compound.

DOT Diagram: General Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Applications in Research and Development

This compound serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1] The presence of fluorine atoms can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. The nitro group can be readily reduced to an amine, providing a key functional handle for further chemical modifications.

While specific signaling pathways directly modulated by this compound are not well-documented, its structural motifs are present in various biologically active compounds. For instance, nitrophenol derivatives have been investigated as enzyme inhibitors and are used in assays to study enzyme kinetics.[4][5][6] The biodegradation pathways of similar nitrophenols have also been studied in microorganisms, which often involve initial reduction of the nitro group followed by ring cleavage.[7][8][9]

DOT Diagram: Role in a Drug Discovery Cascade

Caption: Role of this compound as a building block in a typical drug discovery workflow.

Conclusion

This compound is a versatile chemical intermediate with significant potential in the development of novel pharmaceuticals and agrochemicals. Its synthesis, while requiring careful control of reaction conditions, utilizes standard organic chemistry transformations. Further research into the biological activities of its derivatives is warranted to fully explore the therapeutic and commercial potential of this compound.

References

- 1. CA2092407A1 - Process for the preparation of 2,3-difluoro-6-nitrophenol - Google Patents [patents.google.com]

- 2. calpaclab.com [calpaclab.com]

- 3. 2-Fluoro-4-nitrophenol synthesis - chemicalbook [chemicalbook.com]

- 4. Development, validation and quantitative assessment of an enzymatic assay suitable for small molecule screening and profiling: A case-study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Steady-state kinetic analysis of reversible enzyme inhibitors: A case study on calf intestine alkaline phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 7. Pathway for degradation of 2-chloro-4-nitrophenol in Arthrobacter sp. SJCon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Biodegradation of 2-chloro-4-nitrophenol via a hydroxyquinol pathway by a Gram-negative bacterium, Cupriavidus sp. strain CNP-8 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Biodegradation mechanisms of p-nitrophenol and microflora dynamics in fluidized bed bioreactors [frontiersin.org]

A Technical Guide to 2,5-Difluoro-4-nitrophenol: Physicochemical Properties, Synthesis, and Biological Relevance

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Difluoro-4-nitrophenol is a halogenated nitroaromatic compound of significant interest in organic synthesis and pharmaceutical research. Its molecular architecture, which includes a phenolic ring substituted with two electron-withdrawing fluorine atoms and a nitro group, makes it a versatile intermediate for creating more complex molecules. The phenol group provides a reactive site for etherification and other functional group manipulations, while the nitro group can be readily reduced to an amine, allowing for its integration into larger molecular scaffolds for potential drug candidates and agrochemicals.[1] This guide provides a detailed overview of its physicochemical characteristics, experimental protocols for its synthesis and analysis, and insights into its potential biological mechanisms of action.

Physicochemical Characteristics

The fundamental properties of this compound are summarized below. These characteristics are crucial for its handling, storage, and application in experimental settings.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₃F₂NO₃ | [2][3][4][5][6] |

| Molecular Weight | 175.09 g/mol | [1][2][3][4][5] |

| CAS Number | 120103-18-6 | [1][2][4][5][6] |

| Appearance | Solid | [3] |

| Boiling Point | 303.6 ± 42.0 °C (Predicted) | [2] |

| Density | 1.619 ± 0.06 g/cm³ (Predicted) | |

| pKa | ~7.1 | |

| Solubility | Poorly soluble in water; soluble in organic solvents such as alcohol and chloroform. Aqueous solubility is enhanced in basic media due to ionization of the phenolic group. |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are critical for researchers. The following protocols are based on established methods for similar nitrophenol derivatives.

Synthesis Protocol: Nitration of 2,5-Difluorophenol

This protocol describes a common method for synthesizing this compound via electrophilic aromatic substitution.[1]

Materials:

-

2,5-Difluorophenol

-

Concentrated Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ethanol

-

Deionized Water

-

Ice Bath

-

Magnetic Stirrer

-

Round-bottom flask

-

Dropping funnel

-

Buchner funnel and filter paper

Procedure:

-

Preparation of Nitrating Mixture: In a flask cooled in an ice bath, slowly add a stoichiometric amount of concentrated nitric acid to a stirred volume of concentrated sulfuric acid. Maintain the temperature below 10°C.

-

Reaction: Dissolve 2,5-Difluorophenol in a minimal amount of a suitable solvent. Cool the solution in an ice bath to 0-5°C.

-

Addition: Slowly add the prepared nitrating mixture dropwise to the stirred 2,5-Difluorophenol solution. Carefully monitor the temperature to ensure it remains within the 0-5°C range to control the reaction and minimize side-product formation.

-

Reaction Completion: After the addition is complete, allow the mixture to stir at the same temperature for an additional 1-2 hours.

-

Quenching: Pour the reaction mixture slowly over crushed ice with stirring to precipitate the crude product.

-

Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with cold deionized water.

-

Recrystallization: Purify the crude product by recrystallization from an ethanol/water mixture to yield the final this compound.[1]

-

Drying: Dry the purified crystals under vacuum.

Analytical Protocol: Purity and Structural Validation

The identity and purity of the synthesized compound can be confirmed using standard analytical techniques.

1. High-Performance Liquid Chromatography (HPLC):

-

Purpose: To assess the purity of the final product.[1]

-

Method:

-

Mobile Phase: A suitable mixture of acetonitrile and water.

-

Stationary Phase: C18 column.

-

Detection: UV detection at a wavelength of 254 nm.[1]

-

Procedure: Dissolve a small sample of the product in the mobile phase, inject it into the HPLC system, and analyze the resulting chromatogram for the presence of impurities.

-

2. Spectroscopic Analysis:

-

Purpose: To confirm the chemical structure of the compound.

-

Infrared (IR) Spectroscopy: Used to identify key functional groups. Expected characteristic peaks include those for the phenolic O-H stretch (around 3200–3600 cm⁻¹) and the nitro group (NO₂) stretches (around 1520–1350 cm⁻¹).[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides detailed information about the molecular structure. ¹⁹F NMR is particularly useful for confirming the positions of the fluorine substituents, as the para-nitro group will influence their chemical shifts and splitting patterns.[1]

-

Mass Spectrometry (MS): Used to confirm the molecular weight and fragmentation pattern of the compound.[1]

Visualized Workflows and Pathways

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Potential Biological Action: Nitroreductive Activation

The biological activity of many nitroaromatic compounds is linked to the enzymatic reduction of the nitro group.[7] This process can generate reactive intermediates that are toxic to cells, a mechanism exploited in the design of antimicrobial and anticancer agents.[7]

Caption: Generalized pathway for the bioreduction of a nitroaromatic compound.

References

- 1. This compound | High-Purity Reagent [benchchem.com]

- 2. This compound [myskinrecipes.com]

- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. scbt.com [scbt.com]

- 5. This compound CAS#: 120103-18-6 [chemicalbook.com]

- 6. pschemicals.com [pschemicals.com]

- 7. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 2,5-Difluoro-4-nitrophenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of a primary synthesis pathway for 2,5-Difluoro-4-nitrophenol, a valuable intermediate in the development of pharmaceuticals and agrochemicals.[1] The synthesis involves the nitration of 2,5-difluorophenol. This document outlines the experimental protocol, presents quantitative data from analogous reactions, and provides a visual representation of the synthesis workflow.

Core Synthesis Pathway: Nitration of 2,5-Difluorophenol

The principal method for synthesizing this compound is through the electrophilic aromatic substitution reaction of 2,5-difluorophenol with a nitrating agent. The fluorine atoms on the aromatic ring influence the regioselectivity of the nitration. The hydroxyl group is a strongly activating ortho-, para-director, while the fluorine atoms are deactivating but also ortho-, para-directing. The nitro group is expected to add at the position para to the hydroxyl group and ortho to one of the fluorine atoms.

Experimental Protocol

This protocol is based on established methodologies for the nitration of similar fluorinated phenols.[2][3]

Materials:

-

2,5-Difluorophenol

-

Concentrated Nitric Acid (90%)

-

Concentrated Sulfuric Acid (96%)

-

Dichloromethane (DCM)

-

Isopropyl Nitrate (alternative nitrating agent)

-

Tetrabutylammonium hydrogen sulphate (phase transfer catalyst, if using isopropyl nitrate)

-

Anhydrous Sodium Sulfate or Magnesium Sulfate

-

Hexane

-

Acetone

-

Silica Gel for column chromatography

Procedure:

-

Reaction Setup: In a three-necked flask equipped with a stirrer, thermometer, and a dropping funnel, dissolve 2,5-difluorophenol in dichloromethane. Cool the solution to -10°C to 0°C using an ice-salt bath.

-

Nitration:

-

Method A (Nitric/Sulfuric Acid): Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the stirred solution of 2,5-difluorophenol. Maintain the reaction temperature below 5°C throughout the addition.

-

Method B (Isopropyl Nitrate): To a stirred solution of 2,4-difluorophenol in dichloromethane at room temperature, add tetrabutylammonium hydrogen sulphate followed by isopropyl nitrate. Then, add concentrated sulfuric acid dropwise, which may cause a gentle reflux.[3]

-

-

Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0°C for 1-2 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a hexane-acetone solvent system.

-

Work-up: Once the reaction is complete, pour the mixture onto crushed ice and water. Separate the organic layer. Extract the aqueous layer with dichloromethane.

-

Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate and filter. Evaporate the solvent under reduced pressure to obtain the crude product.

-

Isolation of Isomers: The crude product may contain a mixture of isomers. The desired this compound can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system like hexane-ether.

Quantitative Data

The following table summarizes typical yields and conditions for analogous nitration reactions of fluorophenols, which can serve as a benchmark for the synthesis of this compound.

| Starting Material | Nitrating Agent | Solvent | Catalyst | Yield | Reference |

| 2-Fluorophenol | 90% Nitric Acid | Dichloromethane | None | Not Specified | [2] |

| 2,4-Difluorophenol | Isopropyl Nitrate / Sulfuric Acid | Dichloromethane | Tetrabutylammonium hydrogen sulphate | 83% (ortho-nitro isomer) | [3] |

| 2,6-Difluorophenol | Nitric Acid | Not Specified | Not Specified | High | [4] |

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Synthesis workflow for this compound.

References

starting materials for 2,5-Difluoro-4-nitrophenol synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the potential starting materials and synthetic pathways for the preparation of 2,5-Difluoro-4-nitrophenol, a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Due to the specific substitution pattern of this molecule, direct synthesis can be challenging. This document outlines plausible synthetic routes based on established chemical transformations for analogous compounds, providing detailed experimental considerations and quantitative data where available.

Core Synthetic Strategies

The synthesis of this compound can be approached through two primary strategies:

-

Nitration of a Difluorophenol Precursor: This involves the direct nitration of 2,5-difluorophenol. The regioselectivity of the nitration is a critical factor in this approach.

-

Nucleophilic Aromatic Substitution (SNAr) of a Polysubstituted Benzene Ring: This strategy utilizes a starting material with a suitable leaving group that can be displaced by a hydroxide or equivalent nucleophile to form the phenol.

This guide will explore both approaches, drawing parallels from the synthesis of structurally related compounds.

Route 1: Nitration of 2,5-Difluorophenol

This is arguably the most direct approach. The hydroxyl group of the phenol is a strong activating group, directing electrophilic substitution to the ortho and para positions. In the case of 2,5-difluorophenol, the para position to the hydroxyl group is also activated by the fluorine atoms, making the introduction of a nitro group at the 4-position feasible.

Experimental Protocol

A general procedure for the nitration of a fluorinated phenol can be adapted from the synthesis of similar compounds.[2]

Materials:

-

2,5-Difluorophenol

-

Nitrating agent (e.g., Nitric acid, Isopropyl nitrate)[2]

-

Sulfuric acid (catalyst)

-

Dichloromethane (solvent)

-

Tetrabutylammonium hydrogen sulphate (phase transfer catalyst, optional)[2]

Procedure:

-

Dissolve 2,5-difluorophenol in a suitable solvent such as dichloromethane in a reaction vessel.

-

If using a phase transfer catalyst like tetrabutylammonium hydrogen sulphate, it is added to the solution at room temperature.[2]

-

The nitrating agent (e.g., isopropyl nitrate) is then added to the stirred solution.[2]

-

Concentrated sulfuric acid is added dropwise to the mixture. The reaction may be exothermic and require cooling to maintain a controlled temperature.[2]

-

The reaction mixture is stirred for a specified period until the reaction is complete, which can be monitored by techniques like Thin Layer Chromatography (TLC).

-

Upon completion, the reaction is quenched by pouring it into water.[2]

-

The product is extracted with an organic solvent (e.g., dichloromethane).[2]

-

The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., sodium sulphate), and the solvent is removed under reduced pressure to yield the crude product.[2]

-

The crude this compound can be further purified by recrystallization or column chromatography.

Quantitative Data from Analogous Syntheses

The following table summarizes quantitative data from the synthesis of structurally similar nitrophenols, which can serve as a reference for optimizing the synthesis of this compound.

| Starting Material | Nitrating Agent | Solvent | Catalyst | Yield | Reference |

| 2,4-Difluorophenol | Isopropyl nitrate | Dichloromethane | Sulfuric acid, Tetrabutylammonium hydrogen sulphate | 83% | [2] |

| 2-Fluorophenol | 90% Nitric acid | Dichloromethane | None | Not specified for 2-fluoro-4-nitrophenol, but 13g obtained from 32.3g starting material | [3] |

| Phenol | 32.5% Nitric acid | None | None | 91% (mixture of o- and p-isomers) | [4] |

Synthetic Pathway Diagram

Caption: Nitration of 2,5-Difluorophenol.

Route 2: Nucleophilic Aromatic Substitution (SNAr)

This approach involves starting with a benzene ring that already contains the desired fluorine and nitro groups, along with a suitable leaving group at the position where the hydroxyl group is to be introduced. A common precursor for this strategy would be 1,2,4-trifluoro-5-nitrobenzene.

Experimental Protocol

The general procedure for a nucleophilic aromatic substitution to introduce a hydroxyl group involves the reaction of the starting material with a hydroxide source.

Materials:

-

1,2,4-Trifluoro-5-nitrobenzene (hypothetical starting material)

-

Base (e.g., Sodium hydroxide, Potassium hydroxide)

-

Solvent (e.g., Water, Dimethyl sulfoxide)

Procedure:

-

The starting material (e.g., 1,2,4-trifluoro-5-nitrobenzene) is dissolved in a suitable solvent.

-

An aqueous solution of a strong base, such as sodium hydroxide, is added to the reaction mixture.

-

The mixture is heated to a specific temperature and maintained for a period to allow the substitution reaction to proceed.

-

The reaction progress is monitored by an appropriate analytical technique.

-

After completion, the reaction mixture is cooled and then acidified with a strong acid (e.g., hydrochloric acid) to protonate the newly formed phenoxide ion.[5]

-

The precipitated product, this compound, is collected by filtration, washed with water, and dried.

-

Further purification can be achieved by recrystallization.

Quantitative Data from Analogous Syntheses

The following table provides data from related SNAr reactions for the synthesis of nitrophenols.

| Starting Material | Nucleophile | Solvent | Temperature | Yield | Reference |

| p-Nitrochlorobenzene | Sodium hydroxide | Water | 170 °C (autoclave) | Not specified | [5] |

| 3,4-Difluoronitrobenzene | Aldoxime/NaOH | Ether/Water | 35-40 °C | Not specified | [3] |

| 2,4-Difluoronitrobenzene | Ammonia | Water | 35-40 °C | 98% (for aniline derivative) | [6] |

Synthetic Pathway Diagram

Caption: SNAr route to this compound.

Summary and Outlook

Both the direct nitration of 2,5-difluorophenol and the nucleophilic aromatic substitution of a suitable precursor represent viable strategies for the synthesis of this compound. The choice of route will depend on the availability and cost of the starting materials, as well as the desired scale of the synthesis. The nitration route is more direct, but may require careful control of reaction conditions to ensure the desired regioselectivity and to minimize the formation of byproducts. The SNAr route offers a potentially cleaner reaction, but relies on the availability of a specific polysubstituted benzene starting material. For researchers and drug development professionals, the information provided in this guide serves as a solid foundation for the development of a robust and efficient synthesis of this compound.

References

- 1. This compound [myskinrecipes.com]

- 2. Synthesis routes of 2,4-Difluoro-6-nitrophenol [benchchem.com]

- 3. 2-Fluoro-4-nitrophenol synthesis - chemicalbook [chemicalbook.com]

- 4. paspk.org [paspk.org]

- 5. US20080045756A1 - Process for preparation of a nitrophenol - Google Patents [patents.google.com]

- 6. The preparation method of 5-fluoro-2-nitrophenol - Eureka | Patsnap [eureka.patsnap.com]

mechanism of nitration for 2,5-difluorophenol

An In-depth Technical Guide to the Nitration of 2,5-Difluorophenol

Introduction

2,5-Difluorophenol is an important fluorinated aromatic compound. Its derivatives, particularly nitrated analogues, serve as crucial intermediates in the synthesis of high-value molecules in the pharmaceutical and agrochemical industries. The introduction of a nitro group (—NO₂) onto the aromatic ring provides a versatile chemical handle for further functionalization, such as reduction to an amino group, which is a cornerstone of many synthetic pathways.

This technical guide provides a comprehensive overview of the core mechanism for the nitration of 2,5-difluorophenol. It details the underlying principles of electrophilic aromatic substitution, analyzes the regiochemical outcome based on substituent effects, presents a representative experimental protocol, and offers visualizations to clarify the reaction pathways. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Core Mechanism: Electrophilic Aromatic Substitution

The nitration of 2,5-difluorophenol proceeds via an electrophilic aromatic substitution (SEAr) mechanism.[1][2][3][4] This is a fundamental reaction class in organic chemistry where an electrophile replaces a hydrogen atom on an aromatic ring. The overall process can be broken down into three primary steps.

Step 1: Generation of the Electrophile The active electrophile in most aromatic nitrations is the highly reactive nitronium ion (NO₂⁺). It is typically generated in situ by the reaction of concentrated nitric acid (HNO₃) with a stronger acid, most commonly concentrated sulfuric acid (H₂SO₄).[5][6][7] Sulfuric acid protonates the nitric acid, which then loses a molecule of water to form the linear and highly electrophilic nitronium ion.

Step 2: Nucleophilic Attack and Formation of the Arenium Ion The electron-rich π-system of the 2,5-difluorophenol ring acts as a nucleophile, attacking the nitronium ion.[2][4] This is the rate-determining step of the reaction as it temporarily disrupts the aromaticity of the ring.[2][3][8] The attack forms a resonance-stabilized carbocation intermediate known as an arenium ion or a sigma (σ) complex.[1][8]

Step 3: Deprotonation and Restoration of Aromaticity In the final, rapid step, a weak base in the reaction mixture (such as the hydrogen sulfate ion, HSO₄⁻, or a water molecule) abstracts a proton from the sp³-hybridized carbon atom of the arenium ion.[2][5][6] This restores the aromatic π-system and yields the final nitrated 2,5-difluorophenol product.

Regioselectivity: The Directing Effects of Substituents

The position of nitration on the 2,5-difluorophenol ring is not random. It is dictated by the combined electronic effects of the existing substituents: the hydroxyl (—OH) group and the two fluorine (—F) atoms.

-

Hydroxyl (—OH) Group: The hydroxyl group is a powerful activating substituent and a strong ortho, para-director.[9][10][11] It donates electron density to the aromatic ring through a strong positive resonance effect (+R) by sharing its lone pairs of electrons. This donation preferentially increases the electron density at the ortho (positions 2 and 6) and para (position 4) carbons, making them more nucleophilic. This effect also stabilizes the positive charge of the arenium ion intermediate when the electrophile attacks at these positions.[9][12]

-

Fluorine (—F) Atoms: Halogens exhibit a dual electronic nature. They are deactivating due to a strong electron-withdrawing inductive effect (-I) owing to their high electronegativity. However, they are ortho, para-directing because their lone pairs can be donated to the ring via a weaker resonance effect (+R).[12]

Analysis for 2,5-Difluorophenol: In 2,5-difluorophenol, the available positions for substitution are C3, C4, and C6.

-

Directing Influence on C4: This position is para to the strongly directing —OH group and ortho to the —F at C5. Both groups cooperate to direct substitution to this position.

-

Directing Influence on C6: This position is ortho to the strongly directing —OH group and para to the —F at C5. Both groups also cooperate to direct substitution here.

-

Directing Influence on C3: This position is meta to the —OH group and ortho to the —F at C2. The powerful ortho, para-directing nature of the hydroxyl group strongly disfavors substitution at the meta position.

Conclusion on Regioselectivity: The dominant directing influence is the powerfully activating hydroxyl group. Therefore, nitration is expected to occur almost exclusively at the positions ortho and para to it. The primary products will be a mixture of 2,5-difluoro-4-nitrophenol and 2,5-difluoro-6-nitrophenol . Steric hindrance from the adjacent fluorine atom at C2 may slightly reduce the yield of the C6 isomer compared to the C4 isomer, potentially making this compound the major product.

Data Presentation

Table 1: Properties of Key Reactants

| Compound | Formula | Molar Mass ( g/mol ) | Role |

|---|---|---|---|

| 2,5-Difluorophenol | C₆H₄F₂O | 130.09 | Substrate |

| Nitric Acid (70%) | HNO₃ | 63.01 | Nitrating Agent Source |

| Sulfuric Acid (98%) | H₂SO₄ | 98.08 | Catalyst |

Table 2: Predicted Reaction Outcomes

| Product Name | Position of NO₂ | Predicted Yield | Rationale |

|---|---|---|---|

| This compound | C4 | Major | Strong directing effect from —OH (para) and —F at C5 (ortho). |

| 2,5-Difluoro-6-nitrophenol | C6 | Major | Strong directing effect from —OH (ortho) and —F at C5 (para). Potentially less favored due to steric hindrance from —F at C2. |

| 2,5-Difluoro-3-nitrophenol | C3 | Minor/Trace | Meta to the powerful —OH director; substitution is electronically disfavored. |

Experimental Protocols

The following is a representative protocol for the mononitration of 2,5-difluorophenol. Phenols are highly activated and can react vigorously or undergo oxidation with concentrated acids.[11] Therefore, careful control of temperature and the rate of addition is critical.

Objective: To synthesize a mixture of this compound and 2,5-difluoro-6-nitrophenol.

Materials:

-

2,5-Difluorophenol

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (70%)

-

Dichloromethane (or other suitable solvent)

-

Ice

-

Saturated Sodium Bicarbonate solution

-

Anhydrous Magnesium Sulfate

-

Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, separatory funnel.

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2,5-difluorophenol (e.g., 10 mmol) in a suitable solvent like dichloromethane (50 mL).

-

Cooling: Cool the flask in an ice-salt bath to a temperature between -5 °C and 0 °C.

-

Preparation of Nitrating Mixture: In a separate beaker, cautiously add concentrated sulfuric acid (10 mL) to concentrated nitric acid (10 mmol), keeping the mixture cooled in an ice bath. This should be done slowly and with care.

-

Addition of Nitrating Agent: Add the cold nitrating mixture dropwise to the stirred solution of 2,5-difluorophenol over a period of 30-45 minutes. It is crucial to maintain the internal reaction temperature below 5 °C throughout the addition.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, slowly pour the reaction mixture over crushed ice (approx. 100 g) with vigorous stirring.

-

Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with cold water (2 x 50 mL) and saturated sodium bicarbonate solution (2 x 30 mL) to neutralize any remaining acid.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product, a mixture of isomers, can be purified using column chromatography on silica gel to separate the 4-nitro and 6-nitro isomers.

Mandatory Visualizations

Caption: Overall experimental workflow for the nitration of 2,5-difluorophenol.

Caption: Logical flow of the electrophilic aromatic substitution mechanism.

References

- 1. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Electrophilic Aromatic Substitution — Making Molecules [makingmolecules.com]

- 5. m.youtube.com [m.youtube.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Nitration - Wikipedia [en.wikipedia.org]

- 8. chem.uci.edu [chem.uci.edu]

- 9. Video: Directing Effect of Substituents: ortho–para-Directing Groups [jove.com]

- 10. quora.com [quora.com]

- 11. byjus.com [byjus.com]

- 12. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide on the Electrophilic Aromatic Substitution in Difluorophenol Nitration

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electrophilic aromatic substitution (EAS) nitration of difluorophenol isomers. It details the underlying mechanistic principles, regiochemical outcomes, and provides specific experimental protocols for the synthesis of various nitrodifluorophenol congeners. The directing effects of the hydroxyl and fluorine substituents, which govern the position of nitration, are discussed in the context of their synergistic and antagonistic electronic influences. This document aims to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science by consolidating theoretical knowledge with practical experimental data.

Introduction: Electrophilic Aromatic Substitution on Difluorophenols

Electrophilic aromatic substitution is a cornerstone of organic synthesis, enabling the functionalization of aromatic rings. The nitration of phenols, a classic example of EAS, proceeds via the attack of a nitronium ion (NO₂⁺) electrophile on the electron-rich aromatic ring.[1] The nitronium ion is typically generated in situ from nitric acid and a strong acid catalyst, most commonly sulfuric acid.

The regioselectivity of this reaction is dictated by the electronic properties of the substituents already present on the benzene ring. The hydroxyl group (-OH) is a powerful activating group and an ortho, para-director due to its strong +M (mesomeric) effect, which involves the donation of a lone pair of electrons into the aromatic π-system.[2] This electron donation stabilizes the positively charged intermediate (the arenium ion or σ-complex) formed during ortho and para attack.

Fluorine, on the other hand, presents a more complex scenario. While it is also an ortho, para-director due to its +M effect (π-donation from its lone pairs), it is a deactivating group overall because of its strong -I (inductive) effect, stemming from its high electronegativity.[3][4] This inductive withdrawal of electron density from the ring makes the initial attack by the electrophile less favorable compared to benzene.

In difluorophenols, these directing effects are combined, leading to a nuanced regiochemical outcome that depends on the relative positions of the hydroxyl and two fluorine substituents. The position of nitration is determined by the site that leads to the most stable carbocation intermediate, a result of the interplay between the activating, ortho, para-directing hydroxyl group and the deactivating, ortho, para-directing fluorine atoms.

Reaction Mechanism and Regioselectivity

The nitration of difluorophenols follows the general mechanism for electrophilic aromatic substitution.

General Mechanism

The reaction proceeds through three key steps:

-

Generation of the Electrophile: Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).

-

Nucleophilic Attack and Formation of the Sigma Complex: The π-electrons of the difluorophenol ring attack the nitronium ion, forming a resonance-stabilized carbocation intermediate known as the sigma complex or arenium ion. This step is typically the rate-determining step of the reaction.

-

Deprotonation and Aromatization: A weak base, such as water or the bisulfate ion, removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the nitrodifluorophenol product.

Predicting Regioselectivity

The position of the incoming nitro group is determined by the relative stability of the possible sigma complexes. The hydroxyl group strongly directs ortho and para to itself. The fluorine atoms also direct ortho and para, but are deactivating. The regiochemical outcome is a result of the following considerations:

-

Activation by the Hydroxyl Group: The positions ortho and para to the hydroxyl group are strongly activated and are the most likely sites of attack.

-

Deactivation by Fluorine Atoms: The inductive effect of fluorine deactivates the entire ring, but the positions ortho and para to the fluorines are still favored over the meta positions due to resonance stabilization.

-

Steric Hindrance: Bulky groups can hinder attack at adjacent positions. In the case of nitration, steric hindrance is generally a minor factor but can influence the ortho/para ratio.

In most cases, the powerful activating and directing effect of the hydroxyl group will dominate. Therefore, nitration is expected to occur primarily at the positions that are ortho or para to the hydroxyl group and are not already substituted. The influence of the fluorine atoms will then further modulate the reactivity of these positions.

Experimental Protocols and Quantitative Data

The following sections detail the experimental procedures for the nitration of various difluorophenol isomers. The quantitative data, including yields and isomer distributions, are summarized in the subsequent tables.

Nitration of 2,4-Difluorophenol

The nitration of 2,4-difluorophenol is highly regioselective, yielding predominantly the 6-nitro product. This is because the position ortho to the strongly activating hydroxyl group and meta to both deactivating fluorine atoms is the most favorable site for electrophilic attack.

Experimental Protocol: [5]

-

To a stirred solution of 2,4-difluorophenol (0.65 g, 5 mmol) in dichloromethane (7 mL) at room temperature, add tetrabutylammonium hydrogen sulphate (0.085 g, 5 mol %) followed by isopropyl nitrate (1.31 g, 12.5 mmol).

-

Add 96% sulfuric acid (0.65 mL) dropwise to the mixture, which will cause a gentle reflux of the solvent.

-

Stir the reaction mixture for fifteen minutes.

-

Pour the reaction mixture into water (50 mL).

-

Separate the phases and extract the aqueous phase with dichloromethane (10 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulphate.

-

Filter the solution through a short pad of silica gel and evaporate the solvent to afford the product as a yellow solid.

| Starting Material | Product | Reagents | Solvent | Yield | Isomer Distribution | Reference |

| 2,4-Difluorophenol | 2,4-Difluoro-6-nitrophenol | Isopropyl nitrate, H₂SO₄, Bu₄NHSO₄ | Dichloromethane | 83% | 100% 6-nitro | [5] |

Nitration of 2,6-Difluorophenol

In the nitration of 2,6-difluorophenol, the position para to the hydroxyl group is the most activated and sterically accessible site, leading to the formation of 2,6-difluoro-4-nitrophenol as the major product.

Experimental Protocol:

-

Dissolve 2,6-difluorophenol (2.00 g) in acetic acid (20 mL).

-

Cool the solution in an ice bath.

-

Slowly add 60% nitric acid (1.20 mL) dropwise.

-

After the addition is complete, stir the reaction mixture at room temperature for 1 hour.

-

Pour the mixture into ice water and extract with ethyl acetate.

-

Wash the extract with saturated saline solution and dry the organic layer with anhydrous magnesium sulfate.

-

Filter and concentrate the filtrate under reduced pressure.

-

Purify the resulting residue by silica gel column chromatography (eluent: hexane/ethyl acetate = 3/1 to 2/1) to yield the product as a light yellow solid.

| Starting Material | Product | Reagents | Solvent | Yield | Isomer Distribution | Reference |

| 2,6-Difluorophenol | 2,6-Difluoro-4-nitrophenol | 60% HNO₃ | Acetic Acid | 51% | Predominantly 4-nitro | [6] |

Synthesis of Other Nitrodifluorophenol Isomers

3.3.1. Synthesis of 2,3-Difluoro-6-nitrophenol

This isomer can be prepared from 2,3,4-trifluoronitrobenzene via a nucleophilic substitution of the fluorine atom para to the nitro group by a hydroxide ion.[7]

Experimental Protocol (via SNA_r): [7]

-

React 2,3,4-trifluoronitrobenzene with an aqueous solution of an alkali metal or alkaline earth metal hydroxide at a temperature between 20°C and 100°C in the absence of an organic solvent.

-

After the reaction, adjust the pH of the reaction mixture to approximately 1 to 6 by adding acid.

-

Steam distill the resulting product.

-

Isolate the 2,3-difluoro-6-nitrophenol after cooling.

3.3.2. Synthesis of 3,5-Difluoro-2-nitrophenol

This isomer is synthesized from 1,3,5-trifluoro-2-nitrobenzene through a nucleophilic substitution reaction.

Experimental Protocol (via SNA_r):

-

To a reaction flask, add dimethyl sulfoxide (DMSO, 50 mL) and a 10 N sodium hydroxide solution (12 mL, 120 mmol).

-

Add 1,3,5-trifluoro-2-nitrobenzene (10.0 g, 56.5 mmol).

-

Stir the reaction mixture at room temperature for 15 hours.

-

Upon completion, add water (100 mL) and ether (200 mL) and separate the layers.

-

Collect the aqueous layer, acidify with 1 N hydrochloric acid, and extract with ether (2 x 200 mL).

-

Combine the organic phases, dry with anhydrous magnesium sulfate, and remove the solvent by distillation under reduced pressure.

-

Purify the crude product by silica gel column chromatography (eluent: chloroform-ethyl acetate, 10:1 v/v) to obtain the title compound as a yellow crystalline powder.

| Product | Starting Material | Reagents | Solvent | Yield | Reference |

| 2,3-Difluoro-6-nitrophenol | 2,3,4-Trifluoronitrobenzene | aq. MOH or M(OH)₂ | Water | Not specified | [7] |

| 3,5-Difluoro-2-nitrophenol | 1,3,5-Trifluoro-2-nitrobenzene | NaOH, DMSO | DMSO/Ether/Water | 81% | [8] |

Data Presentation

The following tables summarize the available quantitative and spectroscopic data for the nitration products of difluorophenols.

Table 1: Summary of Reaction Yields and Regioselectivity

| Difluorophenol Isomer | Nitrating Agent/Conditions | Major Product(s) | Yield (%) | Regioselectivity |

| 2,4-Difluorophenol | Isopropyl nitrate, H₂SO₄ | 2,4-Difluoro-6-nitrophenol | 83 | High (ortho to -OH) |

| 2,6-Difluorophenol | 60% HNO₃ in Acetic Acid | 2,6-Difluoro-4-nitrophenol | 51 | High (para to -OH) |

| 2,3-Difluorophenol | Not available | Predicted: 2,3-Difluoro-6-nitrophenol and/or 2,3-Difluoro-4-nitrophenol | - | - |

| 2,5-Difluorophenol | Not available | Predicted: 2,5-Difluoro-4-nitrophenol and/or 2,5-Difluoro-6-nitrophenol | - | - |

| 3,4-Difluorophenol | Not available | Predicted: 3,4-Difluoro-6-nitrophenol and/or 3,4-Difluoro-2-nitrophenol | - | - |

| 3,5-Difluorophenol | Not available | Predicted: 3,5-Difluoro-2-nitrophenol and/or 3,5-Difluoro-4-nitrophenol | - | - |

Table 2: Spectroscopic Data of Nitrodifluorophenols

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Key IR Absorptions (cm⁻¹) | MS (m/z) |

| 2,6-Difluoro-4-nitrophenol | 7.95 (m, 2H) | Not available | Not available | 175.09 (M+) |

| 3,5-Difluoro-2-nitrophenol | 6.53-6.59 (m, 1H), 6.66-6.70 (m, 1H), 10.87 (d, J=1.2 Hz, 1H) | Not available | Not available | 175.09 (M+) |

| 2,4-Difluoro-6-nitrophenol | Data not explicitly found, but product confirmed by NMR[5] | Data not explicitly found | Not available | 175.09 (M+) |

| 2,3-Difluoro-6-nitrophenol | Data not explicitly found | Data not explicitly found | Not available | 175.09 (M+) |

Mechanistic and Workflow Visualizations

The following diagrams, generated using Graphviz, illustrate the key mechanistic pathways and experimental workflows.

Conclusion

The electrophilic aromatic nitration of difluorophenols is a synthetically useful transformation that is governed by the intricate interplay of the directing effects of the hydroxyl and fluorine substituents. The powerful activating and ortho, para-directing nature of the hydroxyl group is the primary determinant of regioselectivity, leading to nitration at positions ortho or para to it. The deactivating, yet also ortho, para-directing, fluorine atoms modulate the reactivity of the ring and can influence the final isomer distribution.

This guide has provided detailed experimental protocols and quantitative data for the nitration of 2,4- and 2,6-difluorophenol, demonstrating the practical application of these principles. While direct nitration data for all difluorophenol isomers is not extensively documented, the principles of electrophilic aromatic substitution provide a strong predictive framework for the likely outcomes. The synthesis of certain isomers via alternative routes, such as nucleophilic aromatic substitution, has also been presented. This compilation of theoretical and practical information serves as a valuable resource for chemists engaged in the synthesis and development of novel fluorinated aromatic compounds.

References

- 1. 3,4-Difluoro-2-methoxy-5-nitrophenol | C7H5F2NO4 | CID 174498772 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 4,5-Difluoro-2-nitrophenol | C6H3F2NO3 | CID 2774182 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. The preparation method of 5-fluoro-2-nitrophenol - Eureka | Patsnap [eureka.patsnap.com]

- 5. Synthesis routes of 2,4-Difluoro-6-nitrophenol [benchchem.com]

- 6. Page loading... [wap.guidechem.com]

- 7. CA2092407A1 - Process for the preparation of 2,3-difluoro-6-nitrophenol - Google Patents [patents.google.com]

- 8. CN112778090A - Preparation method of 3, 5-difluorophenol - Google Patents [patents.google.com]

Solubility Profile of 2,5-Difluoro-4-nitrophenol in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,5-Difluoro-4-nitrophenol in organic solvents. Due to the limited availability of specific quantitative data for this compound, this document focuses on qualitative solubility information and presents quantitative data for the structurally analogous compound, 2,4-Dinitrophenol, to provide valuable insights. Additionally, a detailed experimental protocol for determining solubility is outlined, accompanied by a visual workflow diagram.

Introduction to this compound

This compound is a halogenated aromatic nitro compound with potential applications in pharmaceutical and agrochemical research. Its chemical structure, featuring a phenolic hydroxyl group, a nitro group, and two fluorine atoms on the benzene ring, dictates its physicochemical properties, including its solubility in various media. Understanding the solubility of this compound is critical for its effective use in synthesis, formulation, and biological assays.

Solubility Data

To provide a reasonable estimation of its solubility behavior, the following table summarizes the quantitative solubility data for the structurally similar compound, 2,4-Dinitrophenol. The presence of two electron-withdrawing nitro groups and a hydroxyl group in 2,4-Dinitrophenol provides a basis for anticipating the solubility characteristics of this compound, which also possesses electron-withdrawing fluorine and nitro groups alongside a hydroxyl group.

Table 1: Quantitative Solubility of 2,4-Dinitrophenol in Various Organic Solvents

| Solvent | Temperature (°C) | Solubility ( g/100 g solution) |

| Ethyl Acetate | 15 | 15.55[1] |

| Acetone | 15 | 35.90[1] |

| Chloroform | 15 | 5.39[1] |

| Pyridine | 15 | 20.08[1] |

| Carbon Tetrachloride | 15 | 0.423[1] |

| Toluene | 15 | 6.36[1] |

| Ethanol | Not Specified | Soluble[1] |

| Ethyl Ether | Not Specified | Soluble[1] |

| Benzene | Not Specified | Soluble[1] |

| Methanol | Not Specified | Soluble[1] |

Note: This data is for 2,4-Dinitrophenol and should be used as an estimate for the solubility of this compound.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

A widely accepted and robust method for determining the solubility of a solid organic compound in an organic solvent is the shake-flask method. This isothermal equilibrium method provides reliable and reproducible quantitative solubility data.

3.1. Materials and Equipment

-

This compound (solute)

-

Selected organic solvent(s)

-

Analytical balance

-

Scintillation vials or other suitable sealed containers

-

Constant temperature shaker bath or incubator

-

Syringe filters (chemically compatible with the solvent)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) with UV detector or other suitable analytical instrument for quantification

3.2. Procedure

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume or weight of the selected organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure that equilibrium is reached from a state of supersaturation.

-

Equilibration: Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. The exact time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

Phase Separation: After equilibration, remove the vials from the shaker and allow them to stand undisturbed at the same constant temperature to let the undissolved solid settle. Alternatively, centrifugation at the same temperature can be used to accelerate phase separation.

-

Sampling: Carefully withdraw a known volume of the clear supernatant using a syringe. Immediately filter the sample through a chemically compatible syringe filter to remove any remaining solid particles.

-

Quantification: Accurately dilute the filtered aliquot with a suitable solvent to a concentration within the linear range of the analytical method. Analyze the diluted sample using a validated HPLC-UV method or another appropriate analytical technique to determine the concentration of this compound.

-

Calculation: Calculate the solubility of this compound in the organic solvent, typically expressed in mg/mL or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

Caption: Experimental workflow for the shake-flask solubility determination method.

Conclusion

This technical guide provides an overview of the solubility of this compound in organic solvents. While specific quantitative data is currently lacking, the provided information on the solubility of a structurally similar compound and the detailed experimental protocol for solubility determination will empower researchers, scientists, and drug development professionals to effectively work with this compound. The generation of precise solubility data using standardized methods is crucial for advancing research and development activities involving this compound.

References

Spectroscopic Profile of 2,5-Difluoro-4-nitrophenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics of 2,5-Difluoro-4-nitrophenol (CAS No. 120103-18-6). Due to the limited availability of experimentally derived public data for this specific compound, this document presents a combination of predicted spectroscopic values and data from analogous compounds. These predictions are grounded in established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), offering a robust reference for researchers in organic synthesis and pharmaceutical development.

Introduction

This compound is a key aromatic building block in medicinal chemistry and materials science. Its unique electronic properties, arising from the interplay of the electron-donating hydroxyl group and the electron-withdrawing nitro and fluoro substituents, make it a valuable intermediate for synthesizing a wide range of target molecules. Accurate spectroscopic data is paramount for reaction monitoring, quality control, and structural confirmation. This guide aims to fill the current data gap by providing a detailed predicted spectroscopic profile.

Predicted Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic data for this compound. These values are derived from computational models and analysis of structurally related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~10.5 - 11.5 | br s | - | Phenolic -OH |

| ~8.0 - 8.2 | d | ~7-9 | H-3 |

| ~7.2 - 7.4 | d | ~10-12 | H-6 |

Predicted solvent: DMSO-d₆. Chemical shifts are referenced to TMS (δ = 0.00 ppm).

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| ~155 - 160 | C-1 (C-OH) |

| ~150 - 155 (d) | C-2 (C-F) |

| ~115 - 120 (d) | C-3 (C-H) |

| ~140 - 145 | C-4 (C-NO₂) |

| ~155 - 160 (d) | C-5 (C-F) |

| ~110 - 115 (d) | C-6 (C-H) |

Predicted solvent: DMSO-d₆. Chemical shifts are referenced to TMS (δ = 0.00 ppm). Carbons attached to fluorine will appear as doublets due to ¹JCF coupling.

Table 3: Predicted ¹⁹F NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~(-110) - (-120) | d | F at C-2 |

| ~(-120) - (-130) | d | F at C-5 |

Chemical shifts are referenced to CFCl₃ (δ = 0.00 ppm). The para-nitro group is expected to deshield adjacent fluorine atoms, influencing their chemical shifts.

Infrared (IR) Spectroscopy

Table 4: Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200 - 3600 | Broad | O-H stretch (phenolic) |

| ~1600, ~1480 | Medium-Strong | C=C aromatic ring stretch |

| 1520 - 1550 | Strong | Asymmetric NO₂ stretch |

| 1340 - 1360 | Strong | Symmetric NO₂ stretch |

| 1200 - 1250 | Strong | C-F stretch |

| ~1100 | Medium | C-O stretch (phenolic) |

Mass Spectrometry (MS)

Table 5: Expected Mass Spectrometry Data

| m/z | Ion |

| 175.01 | [M]⁺ (Molecular Ion) |

| 158.01 | [M-OH]⁺ |

| 145.00 | [M-NO]⁺ |

| 129.01 | [M-NO₂]⁺ |

Based on a molecular formula of C₆H₃F₂NO₃ and a molecular weight of 175.09 g/mol .

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data outlined above. Instrument parameters should be optimized for the specific sample and equipment used.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

-

¹H NMR: Acquire the spectrum on a 400 MHz or higher spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) may be necessary to achieve an adequate signal-to-noise ratio.

-

¹⁹F NMR: Acquire the spectrum with proton decoupling. ¹⁹F is a highly sensitive nucleus, so fewer scans are typically required compared to ¹³C NMR.

Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide powder and pressing it into a transparent disk. Alternatively, for Attenuated Total Reflectance (ATR) IR, place a small amount of the solid sample directly on the ATR crystal.

-

Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) for a volatile compound or Electrospray Ionization (ESI) if dissolved in a solvent.

-

Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-300 amu).

Workflow and Pathway Visualizations

The following diagrams illustrate the logical workflow for the synthesis and spectroscopic analysis of this compound.

Caption: Synthesis and Spectroscopic Analysis Workflow.

Conclusion

This technical guide provides a foundational spectroscopic dataset for this compound based on predictive methods and data from analogous structures. While experimentally obtained data is preferred, this guide offers a valuable resource for researchers to aid in the identification and characterization of this important chemical intermediate. It is recommended that users of this compound perform their own analytical validation.

An In-depth Technical Guide to the Safety and Handling of 2,5-Difluoro-4-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 2,5-Difluoro-4-nitrophenol (CAS No. 120103-18-6), a chemical intermediate utilized in various research and development applications. Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the environment.

Chemical Identification and Properties

This compound is a solid organic compound.[1] Its key physical and chemical properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₆H₃F₂NO₃ | [1][2][3][4] |

| Molecular Weight | 175.09 g/mol | [1][2] |

| Appearance | Solid | [1] |

| Melting Point | 110 - 115 °C (230 - 239 °F) | |

| Boiling Point | 279 °C (534 °F) | |

| Partition Coefficient (log Pow) | 1.95 |

Hazard Identification and Classification

This compound is classified as hazardous under the Globally Harmonized System (GHS). The primary hazards are related to its acute toxicity upon ingestion, skin contact, or inhalation, and potential for target organ damage with repeated exposure.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 3 or 4 | H301/H302: Toxic or Harmful if swallowed |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |

| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 | H373: May cause damage to organs (Kidney, Liver) through prolonged or repeated exposure |

| Hazardous to the Aquatic Environment, Acute | Category 3 | H402: Harmful to aquatic life |

Note: Classifications may vary slightly between suppliers.[1][5]

GHS Pictograms:

Signal Word: Danger or Warning [1][5]

Toxicological Information

| Endpoint | Effect | Target Organs |

| Acute Exposure | Harmful or toxic if swallowed, inhaled, or in contact with skin. May cause irritation to skin, eyes, and respiratory system. | Skin, Eyes, Respiratory System |

| Chronic Exposure | May cause damage to organs through prolonged or repeated exposure if swallowed. | Kidney, Liver |

Experimental Protocols: Safe Handling Procedures

A rigorous and cautious approach is mandatory when handling this compound. The following is a generalized experimental workflow.

References

The Double-Edged Sword: Unveiling the Biological Activities of Fluorinated Nitrophenols

A Technical Guide for Researchers and Drug Development Professionals

Introduction

The strategic incorporation of fluorine atoms and nitro groups into the phenolic backbone has given rise to a class of compounds with diverse and potent biological activities: the fluorinated nitrophenols. These molecules are of significant interest to researchers in medicinal chemistry, agrochemistry, and materials science due to their unique physicochemical properties that can enhance metabolic stability, binding affinity, and overall bioactivity. This in-depth technical guide explores the multifaceted biological potential of fluorinated nitrophenols, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying mechanisms of action.

I. Cytotoxic and Anticancer Activities

Fluorinated nitrophenols have demonstrated notable cytotoxic effects against various cancer cell lines. The introduction of fluorine and nitro groups can modulate the electronic properties of the phenol ring, influencing interactions with biological targets and potentially leading to enhanced anticancer activity.

Quantitative Cytotoxicity Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various fluorinated and nitrophenolic compounds against several cancer cell lines. It is important to note that while direct IC50 values for a wide range of specific fluorinated nitrophenols are not extensively available in the public domain, the data for structurally related compounds provide valuable insights into their potential efficacy.

| Compound/Derivative Class | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

| 4-Fluoro-D-glucosamine analog | PC-3 (Prostate) | 61 | Cisplatin | 28 ± 3 |

| Pyrrolomycin C | HCT-116 (Colon) | 0.8 | 5-Fluorouracil | - |

| Pyrrolomycin C | MCF7 (Breast) | 1.5 | - | - |

| (2R/S)-6-(3,3-diethylallyl)naringenin | HeLa (Cervical) | 12 | - | - |

| GAL-LEU (Peptide ester of Galantamine) | HeLa (Cervical) | 23.63 | Doxorubicin | 3.1 |

| GAL-VAL (Peptide ester of Galantamine) | HeLa (Cervical) | 31.95 | Doxorubicin | 3.1 |

| Aqueous Extract of Quercus infectoria | HeLa (Cervical) | 12.33 (µg/mL) | - | - |

| Supercritical Fluid Extract of Quercus infectoria | HeLa (Cervical) | 14.33 (µg/mL) | - | - |

Note: The data presented are for compounds structurally related to fluorinated nitrophenols and are intended to provide a comparative context for their potential cytotoxic activities.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and cytotoxicity.[1][2]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[1] The amount of formazan produced is proportional to the number of living cells.

Materials:

-

Test compound (fluorinated nitrophenol)

-

Human cancer cell line (e.g., HeLa)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

MTT solution (5 mg/mL in phosphate-buffered saline, PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[3]

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. After 24 hours, replace the existing medium with the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO) and a negative control (medium only).

-

Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C.[4]

-

Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.[4] Gently shake the plate for 15 minutes.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1]

-

Data Analysis: Calculate the percentage of cell viability using the following formula: % Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of vehicle control - Absorbance of blank)] x 100. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and performing a non-linear regression analysis.

Signaling Pathway: Inhibition of the MAPK/ERK Pathway

Several fluorinated compounds have been identified as inhibitors of key kinases in signaling pathways critical for cancer cell proliferation and survival, such as the RAS/RAF/MEK/ERK (MAPK) pathway.[5] For instance, 2-Fluoro-4-nitrophenol has been reported to be a selective inhibitor of the protein kinase Raf.

II. Antimicrobial Activity

Fluorinated nitrophenols also exhibit promising antimicrobial properties against a range of pathogenic bacteria. The presence of the nitro group, a known pharmacophore in many antimicrobial agents, combined with the electron-withdrawing nature of fluorine, can contribute to their antibacterial efficacy.

Quantitative Antimicrobial Data

The following table presents the Minimum Inhibitory Concentration (MIC) values for some nitro- and fluoro-containing compounds against common bacterial strains. Specific MIC data for a broad range of fluorinated nitrophenols is an active area of research.

| Compound Class | Bacterium | MIC (µg/mL) |

| Nitro-containing benzothiazoles | Pseudomonas aeruginosa | 15.6 - 62.5 |

| 7-Hydroxycoumarin (related to phenolic structure) | Escherichia coli | 800 |

| 7-Hydroxycoumarin (related to phenolic structure) | Staphylococcus aureus | 200 |

| Indole-3-carbinol (related to phenolic structure) | Escherichia coli | 800 |

| Indole-3-carbinol (related to phenolic structure) | Staphylococcus aureus | 400 |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[6][7]

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium, and a standardized bacterial inoculum is added. The MIC is the lowest concentration of the agent that inhibits visible bacterial growth.

Materials:

-

Test compound (fluorinated nitrophenol)

-

Bacterial strains (e.g., Escherichia coli, Staphylococcus aureus)

-

Mueller-Hinton Broth (MHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

-

0.5 McFarland standard

Procedure:

-

Inoculum Preparation: From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism and suspend them in sterile saline or broth. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Compound Dilution: Prepare a stock solution of the test compound. Perform a two-fold serial dilution of the compound in MHB in a 96-well plate.[6]

-

Inoculation: Inoculate each well with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

-

Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours.[8]

-

MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.[8] The results can also be read using a microplate reader to measure the optical density.

III. Uncoupling of Oxidative Phosphorylation

Certain nitrophenols, particularly dinitrophenols, are well-known uncouplers of oxidative phosphorylation.[9] This activity disrupts the mitochondrial proton gradient, leading to a decrease in ATP synthesis and an increase in oxygen consumption. Fluorination can modulate the lipophilicity and acidity of these compounds, potentially influencing their uncoupling potency.

Quantitative Uncoupling Activity Data

The following table provides the half-maximal effective concentration (EC50) values for the uncoupling activity of some nitrophenolic compounds.

| Compound | EC50 (µM) |

| FCCP (Carbonyl cyanide 4-(trifluoromethoxy)phenylhydrazone) | 0.04 |

| Niclosamide | 0.04 |

| 2,4-Dinitrophenol | 9.6 |

| 4-Chloro-2-nitrophenol | 40.9 |

Mechanism of Action: Proton Shuttling

Uncouplers are typically lipophilic weak acids that can diffuse across the inner mitochondrial membrane in both their protonated and deprotonated forms. They pick up protons in the intermembrane space and release them into the mitochondrial matrix, dissipating the proton motive force that drives ATP synthase.

Experimental Protocol: Measurement of Mitochondrial Respiration Uncoupling

The uncoupling of oxidative phosphorylation can be measured by monitoring the oxygen consumption rate (OCR) of isolated mitochondria.

Principle: Uncouplers increase the OCR in the absence of ADP, as the electron transport chain works to maintain the proton gradient that is being dissipated.

Materials:

-

Isolated mitochondria

-

Respiration buffer

-

Substrates (e.g., pyruvate, malate)

-

ADP

-

Oligomycin (ATP synthase inhibitor)

-

Test compound (fluorinated nitrophenol)

-

High-resolution respirometer (e.g., Oroboros Oxygraph, Seahorse XF Analyzer)

Procedure:

-

Mitochondria Isolation: Isolate mitochondria from a suitable tissue source (e.g., rat liver) by differential centrifugation.

-

Respirometry Setup: Add isolated mitochondria to the respirometer chamber containing respiration buffer and substrates.

-

State 2 Respiration: Measure the basal OCR (State 2) in the presence of substrate but absence of ADP.

-

State 3 Respiration: Add a saturating amount of ADP to initiate ATP synthesis and measure the maximal OCR (State 3).

-

State 4 Respiration: Add oligomycin to inhibit ATP synthase and measure the non-phosphorylating OCR (State 4).

-

Uncoupler Titration: Add increasing concentrations of the fluorinated nitrophenol to the chamber and measure the corresponding increase in OCR. The concentration that elicits the maximal OCR is determined.

IV. Herbicidal Activity

Certain fluorinated nitrophenols, particularly dinitro derivatives, have been investigated for their herbicidal properties. These compounds can interfere with essential plant processes, leading to growth inhibition and plant death.

Quantitative Herbicidal Activity Data

Quantitative data on the herbicidal efficacy of specific fluorinated nitrophenols is often proprietary. However, the general class of dinitroaniline herbicides, which share the dinitroaromatic moiety, are known to be effective pre-emergence herbicides. For example, trifluralin and pendimethalin are widely used for weed control.[10] The herbicidal activity of 2,4-dinitrophenol has also been documented.[11]

Experimental Protocol: Pre-Emergence Herbicidal Activity Assay

This protocol outlines a general method for evaluating the pre-emergence herbicidal activity of a compound.[8]

Materials:

-

Test compound (fluorinated nitrophenol)

-

Weed seeds (e.g., Amaranthus retroflexus, Echinochloa crus-galli)

-

Potting soil

-

Pots or trays

-

Greenhouse or growth chamber with controlled conditions (light, temperature, humidity)

Procedure:

-

Potting and Seeding: Fill pots or trays with soil and sow a known number of weed seeds at a uniform depth.

-

Compound Application: Prepare different concentrations of the test compound in a suitable solvent (e.g., acetone-water mixture with a surfactant). Apply the solutions uniformly to the soil surface immediately after sowing. An untreated control should be included.

-

Incubation: Place the pots in a greenhouse or growth chamber under optimal conditions for weed germination and growth.

-

Evaluation: After a set period (e.g., 14-21 days), assess the herbicidal effect by counting the number of emerged and surviving weeds, and by visually rating the phytotoxicity (e.g., on a scale of 0-100%, where 0 is no effect and 100 is complete kill).[8]

-

Data Analysis: Calculate the percentage of weed control for each concentration compared to the untreated control. The GR50 (the concentration that causes a 50% reduction in plant growth) can be determined from a dose-response curve.

Conclusion

Fluorinated nitrophenols represent a versatile class of compounds with a broad spectrum of biological activities, including cytotoxic, antimicrobial, and herbicidal effects. Their mechanisms of action are diverse, ranging from the inhibition of key signaling pathways in cancer cells to the disruption of fundamental bioenergetic processes in mitochondria. While the available quantitative data for specific fluorinated nitrophenols is still expanding, the information on related compounds underscores their significant potential. The detailed experimental protocols provided in this guide offer a framework for the systematic evaluation of these promising molecules. Further research into the structure-activity relationships and optimization of these compounds will undoubtedly pave the way for the development of novel therapeutic agents and agrochemicals.

References

- 1. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]